1-[(1R)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-[(1R)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound with a molecular formula of C13H14FNO3 It is characterized by the presence of a fluorophenyl group attached to a pyrrolidine ring, which is further substituted with a carboxylic acid group
Preparation Methods
The synthesis of 1-[(1R)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the fluorophenyl intermediate through a Friedel-Crafts acylation reaction.
Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring.
Introduction of the Carboxylic Acid Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
1-[(1R)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions, where the fluorine atom is replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[(1R)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(1R)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group plays a crucial role in its binding affinity to target proteins or enzymes, influencing their activity. The pyrrolidine ring and carboxylic acid group contribute to the compound’s overall stability and reactivity, facilitating its biological effects.
Comparison with Similar Compounds
1-[(1R)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-[(1R)-1-(4-Chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.
1-[(1R)-1-(4-Methylphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid: The presence of a methyl group instead of a fluorine atom can influence the compound’s reactivity and interactions.
The uniqueness of this compound lies in its specific fluorophenyl substitution, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[(1R)-1-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3/c1-8(9-2-4-11(14)5-3-9)15-7-10(13(17)18)6-12(15)16/h2-5,8,10H,6-7H2,1H3,(H,17,18)/t8-,10?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAZNJDTYKKTFE-HNHGDDPOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N2CC(CC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)F)N2CC(CC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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